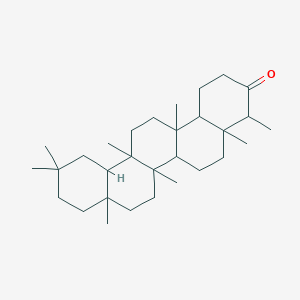

Friedelin

Description

Properties

IUPAC Name |

(4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMXGFHWLZPCFL-SVRPQWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015732 | |

| Record name | Friedelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-74-0 | |

| Record name | Friedelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Friedelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Friedelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D:A-Friedooleanan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRIEDELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK21264UAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Distribution of Friedelin in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of friedelin, a significant pentacyclic triterpenoid, focusing on its natural sources, distribution across the plant kingdom, and the methodologies employed for its study. Friedelin and its derivatives have garnered substantial interest in the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3][4] This document serves as a core resource, presenting quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and development.

Natural Sources and Widespread Distribution

Friedelin (friedelan-3-one) is a pentacyclic triterpene that is broadly distributed in nature.[1] It was first isolated from the cork of the cork oak (Quercus suber) and was initially termed "cork alcohol".[1] Its presence is not limited to higher plants; it has also been identified in lower plants such as mosses, lichens, algae, and even fungi.[1][2][3]

The compound is particularly abundant in the cork tissues and leaf materials of various plant genera.[2][5][6] Plant families known to be rich sources of friedelane triterpenoids include, but are not limited to, Celastraceae, Euphorbiaceae, Hippocrateaceae, Flacourtiaceae, Guttiferae, Asteraceae, Fabaceae, and Myrtaceae.[2][4][5][7] This wide distribution underscores the compound's ecological significance and its potential as a readily available natural product for pharmaceutical exploration.

Table 1: Selected Plant Sources of Friedelin

The following table summarizes various plant species from which friedelin has been isolated, highlighting the plant part and family.

| Plant Species | Plant Part | Plant Family | References |

| Quercus cerris | Cork | Fagaceae | [1] |

| Maytenus ilicifolia | Leaves, Root Bark | Celastraceae | [5][8][9] |

| Putranjiva roxburghii | Leaf, Bark | Putranjivaceae | [1] |

| Cannabis sativa | Roots, Stem Bark | Cannabaceae | [8][10][11] |

| Azima tetracantha | Whole Plant, Leaves | Salvadoraceae | [1][5][10] |

| Terminalia avicennioides | Root Bark | Combretaceae | [5] |

| Populus davidiana | Not Specified | Salicaceae | [5][8] |

| Pterocarpus erinaceus | Stem Bark | Fabaceae | [12][13] |

| Orostachys japonica | Whole Plant | Crassulaceae | [10] |

| Alectoria ochroleuca | Whole Plant (Lichen) | Parmeliaceae | [1] |

| Rhodobryum roseum | Whole Plant (Moss) | Bryaceae | [1] |

| Euphorbia tirucalli | Whole Plant | Euphorbiaceae | [1][5] |

| Prunus lusitanica | Aerial Parts | Rosaceae | [1][5] |

Quantitative Analysis of Friedelin in Plant Sources

The concentration of friedelin can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method used. Modern analytical techniques have enabled precise quantification, providing valuable data for selecting high-yielding sources for commercial extraction.

Table 2: Quantitative Data of Friedelin in Various Plant Materials

| Plant Species | Plant Part | Extraction Method/Solvent | Friedelin Concentration | References |

| Quercus cerris | Cork | Soxhlet (Dichloromethane) | 23.7 wt % | [1] |

| Quercus cerris | Cork | Soxhlet (Ethanol) | 15.2 wt % | [1] |

| Quercus cerris | Cork | Soxhlet (Methanol) | 12.1 wt % | [1] |

| Maytenus aquifolium | Leaves | SFE (CO₂ + 10% Methanol) | 6.10 ± 0.75 mg/g | [14] |

| Maytenus aquifolium | Leaves | SFE (CO₂ + 10% Ethanol) | 6.00 ± 0.97 mg/g | [14] |

| Cannabis sativa | Roots | Not Specified | 0.83 - 1.35 mg/g DW | [11] |

| Cannabis sativa | Roots | Supercritical CO₂ | 0.100 - 0.709 mg/g | [11] |

| Cannabis sativa | Stem Bark | Not Specified | 0.33 - 1.0 mg/g DW | [11] |

| Putranjiva roxburghii | Bark | Not Specified | 0.04% w/w | [1] |

| Putranjiva roxburghii | Leaf Extract | Not Specified | 0.003% w/w | [1] |

Experimental Protocols

The isolation and quantification of friedelin involve several key stages, from extraction and purification to final analysis. The choice of method depends on the scale of the operation, desired purity, and available equipment.

Extraction Methodologies

Friedelin is a non-polar compound, which dictates the use of organic solvents for efficient extraction.[1]

-

Soxhlet Extraction: This is a conventional and widely used method for solid-liquid extraction.

-

Protocol: A known quantity (e.g., 50 g) of dried and powdered plant material is placed in a thimble within the main chamber of the Soxhlet extractor. The extraction solvent (e.g., chloroform, hexane, ethanol, or dichloromethane) is heated in a flask.[1] The vapor travels to a condenser, liquefies, and drips back into the chamber containing the plant material. The chamber fills with the warm solvent, which extracts the desired compound. Once the chamber is full, it is automatically emptied by a siphon side arm, with the solvent returning to the flask. This cycle is repeated for a set duration (e.g., 6-8 hours) to ensure exhaustive extraction.[1] The resulting extract is then concentrated using a rotary evaporator.

-

-

Supercritical Fluid Extraction (SFE): An environmentally friendly "green" technique that uses supercritical fluids, most commonly CO₂, as the extraction solvent.[1][2]

-

Protocol: Dried, ground plant material (e.g., 40-80 mesh particle size) is packed into an extraction vessel.[1] Supercritical CO₂, often modified with a co-solvent like ethanol or methanol (e.g., 5-10% v/v), is passed through the vessel at a specific temperature and pressure (e.g., 50°C and 300 bar).[1] The supercritical fluid has properties between a gas and a liquid, allowing it to effuse through the solid matrix and dissolve the friedelin. The extract-laden fluid then flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the friedelin to precipitate for collection. This method is highly selective and leaves no toxic solvent residue.[1][14]

-

-

Other Methods: Maceration with sonication is another effective method, particularly for smaller-scale laboratory extractions.[14] Modern techniques like ultrasound-assisted, microwave-assisted, and ionic liquid-based extractions are also being explored to improve efficiency and reduce environmental impact.[2][3]

Purification

Following initial extraction, the crude extract is typically a complex mixture of phytochemicals. Column chromatography is a standard laboratory procedure for purifying friedelin from this mixture.[7][12]

-

Protocol: The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto a chromatography column packed with a stationary phase like silica gel. A mobile phase, consisting of a solvent system with gradually increasing polarity (e.g., a gradient of hexane and ethyl acetate), is passed through the column. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing pure friedelin.

Quantification and Analysis

Accurate quantification is critical for research and quality control. Gas Chromatography (GC) is a primary analytical method for this purpose.

-

Gas Chromatography-Flame Ionization Detection (GC-FID):

-

Protocol: A purified sample or a cleaned-up extract is dissolved in a suitable solvent. A small volume (e.g., 1.0 µL) is injected into the GC system.

-

Typical GC-FID Conditions:

-

The retention time of the friedelin peak is compared to that of an authentic standard for identification, and the peak area is used for quantification against a calibration curve.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for definitive identification by comparing the mass fragmentation pattern of the analyte with that of a known standard or a spectral library.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Photodiode Array (PDA) detector is another powerful method used for the quantitative characterization of extracts.[15]

Visualizing Key Pathways and Workflows

Biosynthesis of Friedelin

Friedelin is synthesized via the mevalonate pathway.[8] The critical step is the complex cyclization of the linear precursor, 2,3-oxidosqualene, catalyzed by the enzyme friedelin synthase, which is an oxidosqualene cyclase (OSC).[1][8] This process involves an intricate series of carbocation rearrangements, making it one of the most complex cyclizations in triterpene biosynthesis.[8][9]

Caption: Simplified biosynthetic pathway of friedelin from 2,3-oxidosqualene.

Experimental Workflow

The following diagram outlines a typical workflow for the extraction, isolation, and analysis of friedelin from a plant source.

Caption: Workflow for friedelin extraction, purification, and analysis.

Conclusion

Friedelin is a widely distributed natural triterpenoid with significant therapeutic potential. Its presence in a diverse array of plant species, from common trees to lower plants, makes it an accessible target for natural product chemistry. This guide has summarized its key sources and distribution, provided quantitative data for high-yielding species, and detailed the robust experimental protocols for its extraction and analysis. The continued exploration of friedelin's natural sources, coupled with optimized extraction and synthetic biology approaches, will be crucial for advancing its development from a natural compound to a clinically valuable therapeutic agent.

References

- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [ouci.dntb.gov.ua]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedelin - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Elicitation enhances the production of friedelin and epifriedelanol in hairy root cultures of Cannabis sativa L. [frontiersin.org]

- 12. Isolation and Characterization of Friedelin and 5-DodecylResorcinol from the Stem Bark Extract of Pterocarpus erinaceus | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Biosynthesis pathway of friedelin from 2,3-oxidosqualene

An In-depth Technical Guide to the Biosynthesis of Friedelin from 2,3-Oxidosqualene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of friedelin, a complex pentacyclic triterpene, from its precursor 2,3-oxidosqualene. Friedelin and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] This document details the biosynthetic pathway, summarizes key quantitative data from heterologous production systems, provides detailed experimental protocols for enzyme characterization, and visualizes the core processes for enhanced understanding.

The Friedelin Biosynthesis Pathway

The formation of friedelin from the linear precursor 2,3-oxidosqualene is one of the most complex cyclization and rearrangement reactions known in phytochemistry, involving the maximum number of rearrangements for a pentacyclic triterpene.[2][3] The entire process is catalyzed by a single enzyme, friedelin synthase (EC 5.4.99.50), a member of the oxidosqualene cyclase (OSC) family.[4]

The biosynthesis initiates when 2,3-oxidosqualene, folded in a chair-chair-chair conformation within the enzyme's active site, is protonated at the epoxide ring.[2][3] This triggers a cascade of concerted, stereospecific cyclizations and subsequent 1,2-hydride and methyl shifts. The reaction proceeds through a series of transient carbocation intermediates. While the exact sequence is a subject of ongoing research, a widely accepted model involves the progression through dammarenyl, baccharenyl, lupyl, germanicyl, and glutinyl cations, among others.[2][5]

This intricate series of rearrangements ultimately leads to the formation of a friedenyl cation. The reaction terminates with a specific deprotonation step, which, facilitated by an aspartate residue in the active site, results in the formation of the characteristic ketone group at the C-3 position of the A-ring, yielding the final friedelin molecule.[2][3] This final step is noteworthy as most other pentacyclic triterpene synthases produce a C-3 alcohol.[3]

Quantitative Data

The low natural abundance of friedelin has driven research into its production using engineered microbial hosts, primarily the yeast Saccharomyces cerevisiae.[1] Metabolic engineering strategies, including the overexpression of key pathway enzymes and the knockout of competing pathways, have led to significant increases in production titers.

Table 1: Friedelin Production in Engineered Saccharomyces cerevisiae

| Strain / Engineering Strategy | Friedelin Titer (mg/L) | Culture Condition | Reference |

| Initial Engineered Strain (TwOSC1) | 37.07 | Shake Flask | [6] |

| Strain GQ1 (Genome Integration, Gene Knockouts) | 63.91 ± 2.45 | Optimized Shake Flask | [7][8] |

| Strain Z16 (Pathway Optimization) | 270 | Shake Flask | [9][10] |

| Strain Z28 (Lipid Droplet Engineering) | 1500 | Optimized Shake Flask | [9][10][11] |

Table 2: Friedelin Yields from Natural Sources

| Source | Yield (per kg dry weight) | Extraction Method | Reference |

| Quercus suber (Cork) | 2.47 g | Not Specified | [2] |

| Cork Byproduct | 1.4 - 5.0 g | Not Specified | [2] |

Table 3: Analytical Parameters for Triterpenoid Quantification (HPLC-PDA)

| Parameter | Value Range | Notes | Reference |

| Limit of Detection (LOD) | 0.08 – 0.65 µg/mL | Method dependent on specific triterpenoid | [12] |

| Limit of Quantification (LOQ) | 0.24 – 1.78 µg/mL | Method dependent on specific triterpenoid | [12] |

| Recovery Rate | 94.70 – 105.81% | Demonstrates high accuracy of the method | [12] |

Experimental Protocols

The characterization of friedelin synthase and the engineering of microbial production hosts rely on a standard set of molecular biology and analytical chemistry techniques.

Protocol for Heterologous Expression in S. cerevisiae

This protocol describes the functional expression of a candidate friedelin synthase gene in a laboratory yeast strain.

-

Gene Cloning : The full-length coding sequence of the candidate friedelin synthase (e.g., TwOSC1) is synthesized or amplified via PCR from plant cDNA. The sequence is cloned into a yeast expression vector (e.g., pESC-Leu) under the control of a strong, inducible promoter (e.g., GAL1).

-

Yeast Transformation : The resulting expression plasmid is transformed into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol (LiAc/PEG) method. Transformants are selected on synthetic defined (SD) medium lacking the appropriate nutrient (e.g., leucine).

-

Culture for Production : A single colony is used to inoculate a starter culture in selective SD medium with glucose. After overnight growth, the cells are harvested and transferred to an optimized induction medium containing galactose to induce protein expression. An example of an optimized medium is: 5% glucose, 1% yeast extract, 3% peptone, 0.8% KH₂PO₄, and 0.6% MgSO₄·7H₂O.[7]

-

Cell Harvesting : After 72-96 hours of cultivation at 30°C, the yeast cells are harvested by centrifugation.

-

Triterpene Extraction : The cell pellet is saponified by heating with 20% KOH in 50% ethanol to break the cells and hydrolyze lipids. The non-saponifiable fraction, containing friedelin, is then extracted with an organic solvent such as n-hexane or ethyl acetate. The organic phase is collected, evaporated to dryness, and redissolved in a suitable solvent for analysis.

Protocol for Site-Directed Mutagenesis

This protocol allows for the introduction of specific mutations into the friedelin synthase gene to probe the function of key amino acid residues.[5] This is based on the principles of the QuikChange™ method.[1]

-

Primer Design : Two complementary mutagenic primers (25-45 bases in length) are designed, containing the desired mutation at the center. The primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification : A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., Pfu) to amplify the entire expression plasmid containing the wild-type gene. The reaction components typically include the plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.

-

Template Digestion : The PCR product is treated with the restriction enzyme DpnI. DpnI specifically cleaves methylated GATC sites, digesting the bacterially-derived parental plasmid DNA while leaving the newly synthesized, unmethylated, mutated plasmid intact.[1]

-

Transformation : The DpnI-treated DNA is transformed into highly competent E. coli cells.

-

Screening : Plasmids are isolated from the resulting colonies and the region of interest is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

Protocol for GC-MS Quantification of Friedelin

This protocol provides a framework for the identification and quantification of friedelin from biological extracts.

-

Sample Preparation : The dried extract from the yeast culture is redissolved in a known volume of a suitable solvent (e.g., chloroform or ethyl acetate). An internal standard may be added for accurate quantification. The sample is passed through a 0.22 µm filter before injection.[13]

-

GC-MS Instrument Setup :

-

Column : An Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar capillary column is used.[13]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).[2][13]

-

Oven Program : An example program is: initial temperature of 80°C for 5 min, then ramp to 285°C and hold for 15 min.[2] Alternatively, a program starting at 50°C and ramping to 300°C can be used.[13]

-

MS Detector : Operated in electron impact (EI) mode at 70 eV. Data can be acquired in full scan mode (e.g., m/z 50-600) for identification or in Multiple Reaction Monitoring (MRM) mode for targeted, sensitive quantification.[13]

-

-

Data Analysis : Friedelin is identified by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is performed by creating a calibration curve from the standard and integrating the peak area of the characteristic ions of friedelin relative to the internal standard.

References

- 1. static.igem.org [static.igem.org]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedelin synthase - Wikipedia [en.wikipedia.org]

- 5. The Methionine 549 and Leucine 552 Residues of Friedelin Synthase from Maytenus ilicifolia Are Important for Substrate Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. De Novo Synthesis of Friedelin in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zhou H, et al. (2025) | SGD [yeastgenome.org]

- 11. Collection - De Novo Synthesis of Friedelin in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - ACS Synthetic Biology - Figshare [acs.figshare.com]

- 12. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Friedelin: A Comprehensive Pharmacological Profile and its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Friedelin, a pentacyclic triterpenoid found in numerous plant species, has emerged as a molecule of significant pharmacological interest.[1] Possessing a wide array of biological activities, it is being investigated for its potential in treating a variety of human ailments.[1][2] This document provides a detailed overview of the pharmacological profile of friedelin, its mechanisms of action, and its potential therapeutic applications. We present a consolidation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of its molecular pathways to serve as a comprehensive resource for the scientific community. The evidence suggests that friedelin's anti-inflammatory, analgesic, antioxidant, hepatoprotective, anticancer, and neuroprotective properties make it a promising candidate for future drug development.[1][2]

Introduction

Friedelin (friedelan-3-one) is a non-polar, pentacyclic triterpenoid first isolated from cork.[1] Its structure consists of five fused rings with a molecular formula of C₃₀H₅₀O.[1] It is widely distributed in the plant kingdom, found in the leaves, bark, and roots of various families such as Celastraceae, Asteraceae, and Fabaceae, as well as in lower organisms like mosses, lichens, and fungi.[1][2] Traditionally, plants containing friedelin have been used in Ayurvedic and other folk medicine systems.[3] Modern scientific investigation has begun to validate these traditional uses, revealing a compound with low cytotoxicity to normal cells and a broad spectrum of pharmacological activities, positioning it as a compelling phytochemical for therapeutic development.[1][4]

Pharmacological Profile

Friedelin exhibits a diverse range of biological effects, which have been documented in numerous preclinical studies. These activities form the basis of its therapeutic potential.

Anti-inflammatory, Analgesic, and Antipyretic Activities

Friedelin has demonstrated potent anti-inflammatory, pain-relieving, and fever-reducing properties in various animal models.[5][6] It effectively inhibits both acute and chronic phases of inflammation.

-

Anti-inflammatory Effects: In acute inflammation models, friedelin significantly inhibited carrageenan-induced paw edema and croton oil-induced ear edema.[5] At a dose of 40 mg/kg, it produced maximum inhibitions of 52.5% and 68.7%, respectively.[5] It also reduced acetic acid-induced vascular permeability in mice.[7] In chronic inflammation, a 40 mg/kg dose of friedelin decreased the formation of granuloma tissue by 36.3% in the cotton pellet-induced granuloma test and inhibited paw thickness by 54.5% in an adjuvant-induced arthritis model.[5]

-

Analgesic Effects: Friedelin showed significant analgesic activity in chemically-induced pain models. It dose-dependently reduced abdominal constrictions in the acetic acid-induced writhing test, with a 40 mg/kg dose providing an 80.0% reduction.[7] It was also effective in the formalin test, particularly in the second phase (inflammatory pain), where a 40 mg/kg dose caused a 74.3% inhibition.[7] However, it did not show significant effects in the hot-plate test, suggesting its analgesic action is likely mediated peripherally rather than centrally.[5][6]

-

Antipyretic Effects: In rats with yeast-induced hyperthermia, oral administration of friedelin at doses of 20 or 40 mg/kg caused a significant, dose-dependent reduction in rectal temperature.[5][7]

Antioxidant and Hepatoprotective Activities

Friedelin is a marked antioxidant and has shown significant liver-protective effects.[8]

-

Antioxidant and Free Radical Scavenging: In vitro studies have shown that friedelin is an effective scavenger of various free radicals, including 2,2-diphenyl-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radicals.[8] It also strongly suppresses lipid peroxidation.[8]

-

Hepatoprotective Effects: In an in vivo study using a carbon tetrachloride (CCl₄)-induced oxidative stress model in rats, pretreatment with friedelin (40 mg/kg for 7 days) offered significant liver protection.[8] It restored elevated levels of serum enzymes like SGOT, SGPT, and LDH to normal.[8] Furthermore, it replenished depleted levels of endogenous antioxidant enzymes in the liver, such as superoxide dismutase (SOD), catalase (CAT), reduced glutathione (GSH), and glutathione peroxidase (GPx).[8] Its hepatoprotective efficacy was comparable to the standard drug, silymarin.[2][8]

Anticancer Activity

Friedelin exhibits cytotoxic and pro-apoptotic activity against a range of cancer cell lines, while showing minimal side effects on healthy cells.[4][9]

-

Cytotoxicity: Friedelin has demonstrated strong anti-tumor activity against various cancer cell lines including L929, HeLa, A375, and THP-1.[2] In a study on glioblastoma multiforme (U87MG-GBM), friedelin showed significantly higher cytotoxicity towards the cancer cells (IC₅₀: 46.38 µg/mL) compared to healthy primary rat cerebral cortex cells (IC₅₀: 1271.77 µg/mL).[9] It has also been tested against hormone-sensitive (22Rv1) and insensitive (DU145) prostate cancer cells, with IC₅₀ values of 72.025 and 81.766 µg/mL, respectively.[10] In human breast cancer (MCF-7) cells, friedelin inhibited growth with an IC₅₀ of 1.2 μM after 48 hours.[11]

-

Apoptosis Induction: The anticancer mechanism of friedelin is largely attributed to its ability to induce apoptosis. In oral cancer cells, it upregulates pro-apoptotic proteins like Bax and Caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[12] Molecular docking studies have confirmed strong binding affinities for Bax and Bcl2.[12] In breast cancer cells, its action was associated with the activation of p53 and caspases.[11]

Neuroprotective Effects

Recent studies have highlighted friedelin's potential in managing neurodegenerative disorders.

-

Mechanism of Neuroprotection: In a scopolamine-induced mouse model of neurodegeneration, friedelin administration reversed memory impairment and attenuated neuronal dysfunction.[13] Its neuroprotective effects are linked to the inhibition of oxidative stress, neuro-inflammation, and glial cell activation.[2] Mechanistically, it suppresses the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways.[2][13] Furthermore, friedelin has been shown to inhibit the β-secretase enzyme (BACE-1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β plaques, a hallmark of Alzheimer's disease.[13]

Antidiabetic Activity

Friedelin also possesses antidiabetic properties, primarily through its effects on glucose metabolism.

-

α-Glucosidase Inhibition: Friedelin has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. One study reported a 20.1% inhibition at a concentration of 100 μM.[2] Another study found it had greater α-glucosidase inhibitory activity (IC₅₀ of 19.51 μg/mL) than the standard drug miglitol.[2]

-

Insulin Sensitivity: In 3T3-L1 adipocytes, friedelin was observed to increase intracellular fat accumulation, which is a marker of improved insulin sensitivity.[2]

Mechanisms of Action & Signaling Pathways

Friedelin exerts its diverse pharmacological effects by modulating several key cellular signaling pathways.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of friedelin are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical regulator of the inflammatory response. Friedelin promotes the autophagic degradation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[14]

Caption: Friedelin inhibits NF-κB signaling via p62-mediated autophagy.

Induction of Apoptosis in Cancer Cells

Friedelin's anticancer activity stems from its ability to trigger the intrinsic pathway of apoptosis. It modulates the balance between pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins, leading to programmed cell death in cancer cells.

Caption: Friedelin triggers apoptosis by modulating Bcl-2 family proteins.

Neuroprotective Signaling Pathway

Friedelin confers neuroprotection by inhibiting key stress-activated and inflammatory pathways in the brain, such as the JNK/NF-κB axis, which are implicated in neuronal damage and memory impairment.

References

- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Antioxidant, free radical scavenging and liver protective effects of friedelin isolated from Azima tetracantha Lam. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Friedelin, a novel inhibitor of CYP17A1 in prostate cancer from Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Friedelin Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]

The Anti-Inflammatory Mechanism of Action of Friedelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelin, a pentacyclic triterpenoid found in various plant species, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying friedelin's anti-inflammatory effects. It focuses on the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt. This document summarizes quantitative data from various experimental models, presents detailed experimental protocols for key assays, and provides visual representations of the signaling cascades and experimental workflows involved in investigating friedelin's mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Friedelin has emerged as a promising natural compound with potent anti-inflammatory activities. This guide aims to provide a comprehensive technical overview of its mechanisms of action for researchers and professionals in drug development.

Core Anti-Inflammatory Mechanisms of Friedelin

Friedelin exerts its anti-inflammatory effects by targeting multiple key signaling pathways and inflammatory mediators. The primary mechanisms involve the inhibition of pro-inflammatory enzymes and cytokines through the modulation of upstream signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

Friedelin has been shown to inhibit the activation of the NF-κB pathway. It is believed to prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB target genes.

Modulation of the MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Friedelin has been observed to inhibit the phosphorylation of JNK, a key event in the activation of this pathway. By suppressing JNK activation, friedelin can downregulate the expression of downstream inflammatory targets.

Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that regulates various cellular processes, including inflammation. While often associated with cell survival, its role in inflammation is complex. Some studies suggest that friedelin may modulate the PI3K/Akt pathway, contributing to its anti-inflammatory effects, though the precise mechanisms are still under investigation.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of friedelin have been quantified in various in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Anti-Inflammatory Activity of Friedelin

| Experimental Model | Species | Dose of Friedelin | Inhibition (%) | Reference |

| Carrageenan-induced paw edema | Rat | 40 mg/kg | 52.5 | [1] |

| Croton oil-induced ear edema | Mouse | 40 mg/kg | 68.7 | [1] |

| Cotton pellet-induced granuloma | Rat | 40 mg/kg | 36.3 | [1] |

| Adjuvant-induced arthritis | Rat | 40 mg/kg | 54.5 (inhibition of paw thickness) | [1] |

Table 2: In Vitro Anti-Inflammatory Activity of Friedelin

| Assay | Cell Line | Parameter Measured | IC50 Value | Reference |

| LPS-induced Nitric Oxide Production | RAW 264.7 | Nitric Oxide | Data not available | |

| Inhibition of Pro-inflammatory Cytokines | - | TNF-α, IL-6, IL-1β | Data not available |

Note: Specific IC50 values for friedelin's inhibition of cytokine production and LPS-induced nitric oxide production were not consistently reported in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory mechanism of friedelin.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Protocol:

-

Animals: Male Wistar rats (150-200g) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Fasting: Rats are fasted overnight with free access to water before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6): control (vehicle), positive control (e.g., indomethacin), and friedelin-treated groups at various doses.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Treatment: Friedelin (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) or the vehicle is administered intraperitoneally (i.p.).

-

Induction of Edema: Thirty minutes after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay is used to screen for compounds that can inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of friedelin. The cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce NO production, except for the control group.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay: a. 100 µL of the cell culture supernatant is transferred to a new 96-well plate. b. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well. c. The plate is incubated at room temperature for 10-15 minutes. d. The absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated group.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit.

Protocol:

-

Cell Treatment: RAW 264.7 cells are treated with friedelin and/or LPS as described in the NO production assay.

-

Protein Extraction: a. Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin).

Measurement of Pro-inflammatory Cytokines by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

Protocol:

-

Sample Collection: Cell culture supernatants from friedelin and/or LPS-treated cells are collected.

-

ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions. The general steps are as follows: a. A 96-well plate is coated with a capture antibody specific for the cytokine of interest. b. The plate is washed, and the samples and standards are added to the wells. c. After incubation, the plate is washed again, and a detection antibody conjugated to an enzyme (e.g., HRP) is added. d. Following another incubation and washing step, a substrate solution is added, which results in a color change. e. A stop solution is added to terminate the reaction.

-

Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Calculation: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.

Real-Time PCR for iNOS and COX-2 Gene Expression

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of iNOS and COX-2.

Protocol:

-

RNA Extraction: Total RNA is extracted from friedelin and/or LPS-treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for qRT-PCR with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene and compared to the control group.

Conclusion

Friedelin demonstrates potent anti-inflammatory activity through a multi-target mechanism. Its ability to inhibit the NF-κB and MAPK signaling pathways leads to the downregulation of key pro-inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α, IL-6, and IL-1β). The experimental data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of friedelin as an anti-inflammatory agent. Further studies are warranted to fully elucidate its mechanism of action, particularly its effects on the PI3K/Akt pathway, and to establish its efficacy and safety in clinical settings.

References

Initial screening of friedelin for anticancer activity on various cell lines

An In-depth Technical Guide on the Initial Screening of Friedelin for Anticancer Activity on Various Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxic screening of friedelin, a pentacyclic triterpenoid found in various plant species, and its potential as an anticancer agent. This document summarizes the quantitative data on its efficacy against a range of cancer cell lines, details the experimental protocols for assessing its activity, and visualizes the key signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxic Activity of Friedelin

The anticancer potential of friedelin has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency, and the values for friedelin are summarized below. These data have been compiled from multiple independent studies to provide a comparative overview.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |

| L929 | Fibrosarcoma | 1.48 µg/mL | 48 h | |

| HeLa | Cervical Cancer | 2.59 µg/mL | 48 h | |

| A375 | Melanoma | 2.46 µg/mL | 48 h | |

| THP-1 | Acute Monocytic Leukemia | 2.33 µg/mL | 48 h | |

| PC3 | Prostate Cancer | 3.54 ± 0.30 µg/mL to 8.32 ± 1.92 µg/mL | Not Specified | |

| 22Rv1 | Prostate Cancer (hormone-sensitive) | 72.025 µg/mL | Not Specified | |

| DU145 | Prostate Cancer (hormone-insensitive) | 81.766 µg/mL | Not Specified | |

| KB | Oral Cancer | 117.25 µM | 24 h | |

| KB | Oral Cancer | 58.72 µM | 48 h | |

| MCF-7 | Breast Cancer | 1.8 µM | 24 h | [1] |

| MCF-7 | Breast Cancer | 1.2 µM (0.51 µg/mL) | 48 h | [1][2] |

| HSC-1 | Squamous Cell Carcinoma | Less sensitive than HeLa | Not Specified | |

| AML-196 | Acute Myeloid Leukemia | 10 µM | 24 h | [3] |

| U87MG | Glioblastoma Multiforme | Higher cytotoxicity than on non-cancerous cells | Not Specified |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of friedelin's anticancer activity.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]

-

Treatment: After 24 hours, treat the cells with various concentrations of friedelin and incubate for the desired period (e.g., 24 or 48 hours).[4] Include a vehicle-treated control group.

-

MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]

-

Incubation: Incubate the plate for 3.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[5][6]

-

Solubilization: Carefully remove the medium and add 130-200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4][6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 492 nm or 550-590 nm using a microplate reader.[4][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.[6]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in a culture flask and treat with friedelin for the desired time to induce apoptosis.[7]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[8]

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[8][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Preparation: Harvest approximately 10^6 cells and wash with PBS.[10]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Incubate on ice for at least 30 minutes.[10]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

-

RNase Treatment: To eliminate RNA staining, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of a 100 µg/mL solution) and incubate.[10]

-

PI Staining: Add 400 µL of a PI staining solution (e.g., 50 µg/mL).[10]

-

Incubation: Incubate at room temperature for 5-10 minutes.[10]

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the PI fluorescence in a linear scale.[10]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing friedelin's anticancer activity and the key signaling pathways it modulates.

References

- 1. In vitro cytotoxic potential of friedelin in human MCF-7 breast cancer cell: Regulate early expression of Cdkn2a and pRb1, neutralize mdm2-p53 amalgamation and functional stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT (Assay protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Triterpenoid Friedelin: A Comprehensive Technical Guide to its Traditional Medicinal Uses, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelin, a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has been a cornerstone of traditional medicine across various cultures for centuries. Its diverse pharmacological properties, including potent anti-inflammatory, analgesic, antipyretic, and anticancer activities, have garnered significant scientific interest. This technical guide provides an in-depth exploration of the traditional medicinal uses of friedelin-containing plants, supported by quantitative data, detailed experimental protocols for its study, and elucidation of its molecular mechanisms of action through key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.

Introduction

Friedelin (C₃₀H₅₀O) is a saturated pentacyclic triterpenoid ketone that is widely distributed in higher plants, mosses, and lichens.[1] Historically, various parts of plants rich in friedelin have been utilized in traditional medicine systems to treat a wide array of ailments.[1][2] Modern pharmacological studies have begun to validate these traditional uses, attributing them to the diverse bioactivities of friedelin. This guide delves into the ethnobotanical applications of friedelin-containing flora, presents quantitative data on friedelin content, provides detailed experimental methodologies for its investigation, and illustrates its molecular signaling pathways.

Traditional Medicinal Uses of Friedelin-Containing Plants

A multitude of plants containing friedelin have been traditionally used for medicinal purposes. The following table summarizes some of the prominent examples, their traditional applications, and the geographical regions of their use.

| Plant Species | Family | Plant Part(s) Used | Traditional Medicinal Uses | Geographical Region/Cultural Context |

| Azima tetracantha Lam. | Salvadoraceae | Leaves, Roots, Root Bark | Rheumatism, diabetes, cough, asthma, diarrhea, smallpox, inflammatory conditions, and as a diuretic and stimulant.[1][3][4] | India, Sri Lanka |

| Cannabis sativa L. | Cannabaceae | Roots | Inflammation, gout, arthritis, joint pain, fever, and hard tumors.[2][5][6] | Historical use in various cultures |

| Maytenus ilicifolia Mart. ex Reissek | Celastraceae | Leaves | Gastritis, dyspepsia, and gastric ulcers.[6][7][8] | South America (Brazil, Argentina) |

| Quercus suber L. | Fagaceae | Bark (Cork) | Not well-documented for internal medicinal use, but cork has been used topically. Friedelin itself is studied for its properties. | Mediterranean region |

| Shorea robusta Gaertn. | Dipterocarpaceae | Leaves | Used in traditional Indian medicine for various ailments.[5] | India |

| Pterocarpus erinaceus Poir. | Fabaceae | Not specified in provided abstracts | Antimicrobial properties.[9] | Not specified |

| Jatropha tanjorensis J.L.Ellis & Saroja | Euphorbiaceae | Not specified in provided abstracts | Antimicrobial properties.[10] | Not specified |

| Calophyllum inophyllum L. | Calophyllaceae | Not specified in provided abstracts | Antimicrobial properties.[10] | Not specified |

| Garcinia smeathmannii (Planch. & Triana) Oliv. | Clusiaceae | Not specified in provided abstracts | Antimicrobial properties.[10] | Not specified |

| Cola lateritia K.Schum. | Malvaceae | Not specified in provided abstracts | Antimicrobial properties.[10] | Not specified |

Quantitative Analysis of Friedelin in Plant Materials

The concentration of friedelin can vary significantly between plant species and even different parts of the same plant. Accurate quantification is crucial for standardization and for understanding the therapeutic potential of plant extracts.

| Plant Species | Plant Part | Friedelin Content | Method of Quantification | Reference(s) |

| Azima tetracantha | Leaves | 0.36% | Not specified | [5] |

| Cannabis sativa | Dried Roots & Stem Barks | 0.1% - 0.15% | Not specified | [5] |

| Cannabis sativa | Roots | 12.8 mg/kg | Not specified | [2][6] |

| Quercus suber | Cork | 2.47 g/kg (dry weight) | GC-MS | [10] |

| Quercus suber | Cork Byproduct | 1.4 - 5.0 g/kg | GC-MS | [10] |

| Maytenus ilicifolia | Not specified | 0.44 mg/L in extract | GC-FID | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and pharmacological evaluation of friedelin.

Extraction and Isolation of Friedelin

-

Preparation of Plant Material: Shade-dry the leaves of Azima tetracantha and grind them into a coarse powder.

-

Extraction:

-

Place approximately 50 g of the powdered plant material into a thimble.

-

Insert the thimble into a Soxhlet apparatus.

-

Fill the round-bottom flask with a suitable solvent such as hexane or chloroform.[9][10]

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble.

-

Continue the extraction for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

-

-

Concentration: After extraction, evaporate the solvent from the flask using a rotary evaporator to obtain the crude extract containing friedelin.

-

Isolation (Column Chromatography):

-

Pack a chromatography column with silica gel (60-120 mesh).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., hexane).

-

Load the dissolved extract onto the top of the column.

-

Elute the column with a gradient of solvents, starting with non-polar solvents like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine the fractions containing the compound of interest (friedelin) and evaporate the solvent to obtain the purified compound.

-

Quantification of Friedelin

-

Sample Preparation: Prepare a standard solution of friedelin of known concentration. Prepare the plant extract in a suitable solvent.

-

Chromatographic Conditions:

-

Column: HP-5 (30 m × 0.25 mm × 0.25 μm) or similar.

-

Inlet Temperature: 270 °C.

-

Oven Temperature Program: Isothermal at 80 °C for 5 min, then ramp to 285 °C at a specified rate and hold for 15 min.[10]

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL with a split ratio of 1:10 or 1:50.[10]

-

-

Mass Spectrometry Conditions:

-

Quantification: Identify the friedelin peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard. Quantify the amount of friedelin by comparing the peak area of the sample with that of the standard.

In Vivo Pharmacological Assays

-

Animals: Use Wistar rats or Swiss albino mice.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin 10 mg/kg), and test groups (different doses of friedelin).

-

Administer the vehicle, standard drug, or friedelin orally or intraperitoneally.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[1][2][11]

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][2]

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Animals: Use Swiss albino mice.

-

Procedure:

-

Acclimatize the animals to the observation chamber.

-

Administer the vehicle, standard drug (e.g., morphine), or friedelin.

-

After a predetermined time (e.g., 30 minutes), inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[4][12][13]

-

Observe the animals and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.[4][12]

-

-

Data Analysis: Compare the licking time in the treated groups with the control group to determine the analgesic effect.

-

Animals: Use Wistar rats.

-

Procedure:

-

Record the basal rectal temperature of the animals.

-

Induce pyrexia by subcutaneous injection of a 15-20% aqueous suspension of Brewer's yeast (10 mL/kg).[5][14][15]

-

After 18 hours, measure the rectal temperature again. Select animals with a temperature increase of at least 0.6 °C.[5]

-

Administer the vehicle, standard drug (e.g., paracetamol 150 mg/kg), or friedelin orally.

-

Record the rectal temperature at 1, 2, 3, and 4 hours post-treatment.[5]

-

-

Data Analysis: Calculate the reduction in rectal temperature for each group compared to the control group.

In Vitro Mechanistic Studies

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, neuronal cells) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of friedelin.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins (30-50 µg per lane) based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB (p65 subunit), phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Molecular Mechanisms

Friedelin exerts its pharmacological effects by modulating key signaling pathways involved in inflammation, cell survival, and other cellular processes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Friedelin has been shown to inhibit the activation of the NF-κB pathway.

Caption: Friedelin inhibits the NF-κB signaling pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is another key signaling cascade involved in inflammation, apoptosis, and cellular stress responses. Various stress stimuli can activate a cascade of kinases, ultimately leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which in turn regulate the expression of genes involved in inflammation and apoptosis. Friedelin has been demonstrated to inhibit the phosphorylation of JNK.

References

- 1. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formalin induced paw licking test [bio-protocol.org]

- 5. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]

- 6. caringsunshine.com [caringsunshine.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. researchgate.net [researchgate.net]

- 10. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. pubcompare.ai [pubcompare.ai]

Friedelin: A Comprehensive Technical Guide to its Antimicrobial and Antiparasitic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelin, a pentacyclic triterpenoid found in a variety of plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the antimicrobial and antiparasitic properties of friedelin, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. This document summarizes key data in structured tables, details experimental protocols, and provides visual representations of molecular pathways and experimental workflows to facilitate a comprehensive understanding of friedelin's potential as an antimicrobial and antiparasitic agent.

Introduction

The increasing prevalence of multidrug-resistant pathogens and the limited arsenal of effective antiparasitic drugs necessitate the exploration of novel therapeutic compounds. Natural products, with their vast structural diversity, represent a promising source for the discovery of new lead molecules. Friedelin (friedelan-3-one) is a naturally occurring triterpenoid that has been isolated from various plants, mosses, and lichens.[1][2] It has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and, notably, antimicrobial and antiparasitic effects.[1][2][3] This guide aims to consolidate the current scientific knowledge on the antimicrobial and antiparasitic properties of friedelin, providing a technical foundation for further research and development.

Antimicrobial Properties of Friedelin

Friedelin has exhibited inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][4] Its mechanism of action is multifaceted, involving the modulation of bacterial resistance mechanisms and host immune responses.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of friedelin is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. A summary of the reported antimicrobial activities of friedelin against various microorganisms is presented in Table 1.

| Microorganism | Strain | Activity Metric | Value (µg/mL) | Source of Friedelin | Reference |

| Staphylococcus aureus (MRSA) | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3][5] |

| Staphylococcus aureus | SA1199B | MIC | 128 - 256 | Paullinia pinnata | [2] |

| Staphylococcus aureus | RN4220 | MIC | 128 - 256 | Paullinia pinnata | [2] |

| Staphylococcus aureus | XU212 | MIC | 128 - 256 | Paullinia pinnata | [2] |

| Streptococcus pneumoniae | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3][5] |

| Enterococcus faecalis | - | MIC | 0.61 | Garcinia smeathmannii | [2] |

| Escherichia coli | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3][5] |

| Helicobacter pylori | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3][5] |

| Klebsiella pneumoniae | - | Zone of Inhibition | 40 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |

| Proteus mirabilis | - | Zone of Inhibition | 40 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |

| Vibrio cholera | - | Zone of Inhibition | 38 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |

| Candida tropicalis | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3] |

| Candida krusei | Clinical Isolate | MIC | 20 | Pterocarpus santalinoides | [3] |

| Aspergillus fumigatus | - | Zone of Inhibition | 31 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |

| Trichophyton rubrum | - | Zone of Inhibition | 33 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |

| Mycobacterium tuberculosis | - | MIC | 128 | Not specified | [6] |

| Mycobacterium bovis (BCG) | - | MIC | 4.9 | Terminalia avicennioides | [7] |

Table 1: Summary of In Vitro Antimicrobial Activity of Friedelin

Mechanisms of Antimicrobial Action

One of the key mechanisms of bacterial resistance to antibiotics is the active efflux of drugs by membrane-associated transporter proteins known as efflux pumps. Friedelin has been shown to act as a bacterial resistance modulator.[8] While it may exhibit only moderate direct antibacterial activity against certain resistant strains, it can potentiate the efficacy of conventional antibiotics.[2] For instance, in strains of Staphylococcus aureus possessing the Tet(K), Nor(A), and Msr(A) efflux pumps, friedelin, at a non-inhibitory concentration, increased the potency of tetracycline, norfloxacin, and erythromycin.[2] This suggests that friedelin may interfere with the function of these efflux pumps, leading to increased intracellular concentrations of the antibiotics.

Caption: Friedelin's potential mechanism as an efflux pump inhibitor.

In addition to its direct effects on bacteria, friedelin can modulate the host's inflammatory response to infection. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. During infection, bacterial components can trigger the activation of the NF-κB pathway in host cells like macrophages, leading to the production of pro-inflammatory cytokines. While this is a crucial part of the immune response, excessive inflammation can cause tissue damage. Friedelin has been shown to possess anti-inflammatory properties, and it is suggested that it can attenuate the activation of the JNK/NF-κB signaling pathway.[9] By inhibiting this pathway, friedelin may help to control the inflammatory cascade associated with bacterial infections.

Caption: Postulated inhibition of the NF-κB signaling pathway by friedelin.

Antiparasitic Properties of Friedelin

Friedelin has been investigated for its activity against several protozoan parasites, including Leishmania spp. and Plasmodium falciparum.

Quantitative Antiparasitic Data

The in vitro antiparasitic activity of friedelin is often expressed as the half-maximal inhibitory concentration (IC50). Table 2 summarizes the available data on the antiparasitic effects of friedelin.

| Parasite | Strain/Stage | Activity Metric | Value (µM) | Reference |

| Plasmodium falciparum | K1 | IC50 | 7.70 | [1] |

| Plasmodium falciparum | W2 (chloroquine-resistant) | IC50 | 7.20 ± 0.5 | [1] |

| Leishmania amazonensis | Promastigote | IC50 | > 91 µg/mL | [2] |

| Leishmania donovani | Promastigote | - | Inactive | [2] |

| Schistosoma mansoni | - | EC50 | > 50 |

Table 2: Summary of In Vitro Antiparasitic Activity of Friedelin